molecular formula C10H9NOS B1280312 3-(Benzyloxy)isothiazole CAS No. 60666-83-3

3-(Benzyloxy)isothiazole

Cat. No.: B1280312
CAS No.: 60666-83-3
M. Wt: 191.25 g/mol
InChI Key: AIQQNUUPCJHSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)isothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms

Future Directions

Isothiazoles have been the subject of extensive research due to their potential applications in medicinal chemistry and organic synthesis . Future research may focus on developing new synthetic methods for isothiazoles, exploring their reactivity, and investigating their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

3-(Benzyloxy)isothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases and proteases, which are crucial in regulating cellular functions. The interaction between this compound and these enzymes often involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, leading to competitive inhibition and subsequent reduction in enzyme activity. Additionally, this compound can interact with DNA-binding proteins, influencing the transcription of specific genes. These interactions collectively contribute to the observed biological effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of this compound on cellular function have been investigated in both in vitro and in vivo studies, revealing that prolonged exposure can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction of this compound with binding proteins can influence its localization and accumulation within cells, affecting its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound to particular subcellular regions can enhance its interactions with target biomolecules and modulate its biological effects. For example, localization to the nucleus may facilitate interactions with DNA-binding proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)isothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of thiohydroxylamine with benzyloxy-substituted precursors, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce the benzyloxy group onto the isothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)isothiazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable scaffold for drug development and materials science .

Properties

IUPAC Name

3-phenylmethoxy-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-2-4-9(5-3-1)8-12-10-6-7-13-11-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQNUUPCJHSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457927
Record name 3-Benzyloxyisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60666-83-3
Record name 3-Benzyloxyisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)isothiazole
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)isothiazole
Reactant of Route 3
Reactant of Route 3
3-(Benzyloxy)isothiazole
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)isothiazole
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)isothiazole
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)isothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.